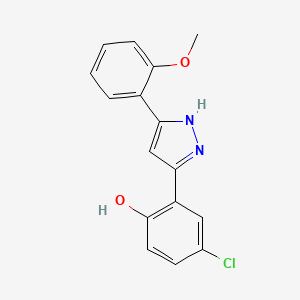

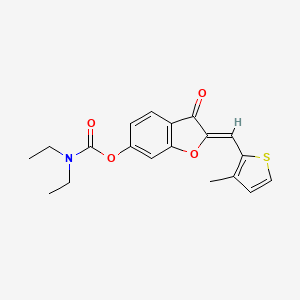

4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a phenolic compound, which means it contains a phenol group - a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . It also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The methoxy group (-OCH3) and the chloro group (-Cl) are substituents on the phenol and pyrazole rings .

Molecular Structure Analysis

The molecular structure of this compound would be based on the phenol, pyrazole, methoxy, and chloro groups mentioned above. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis

Phenolic compounds like this one can undergo a variety of chemical reactions, including electrophilic aromatic substitution and oxidation . The pyrazole ring can also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Phenolic compounds generally have higher boiling points than their hydrocarbon counterparts due to the ability to form hydrogen bonds . The presence of the chloro and methoxy groups could also affect the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique

Molecular Structure and Spectroscopic Data Analysis

A study conducted by Viji, A. et al. (2020) focused on the molecular structure and spectroscopic data of a compound structurally similar to 4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol. They utilized Density Functional Theory (DFT) for obtaining molecular structure and spectroscopic data, including vibrational spectra and fundamental vibrations. The study also delved into molecular parameters like bond length and bond angle, and conducted molecular electrostatic potential (MEP), HOMO - LUMO, Fukui functions, RDG, and ELF analyses. This comprehensive study provides valuable insights into the compound's molecular properties (Viji et al., 2020).

Hydrogen-Bonded Molecular Chains

Trilleras, J. et al. (2005) explored the molecular structure of a compound closely related to 4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol. They discovered that molecules of this compound are linked into chains by means of a single C-H...O hydrogen bond. This research sheds light on the potential for forming organized molecular structures through hydrogen bonding, which is crucial for understanding the compound's chemical behavior and applications (Trilleras et al., 2005).

Antimicrobial Activity

Patel, P. et al. (2013) synthesized a series of compounds, including one structurally similar to the target compound, and evaluated their antimicrobial activity. The synthesized products showed promising results against various bacterial and fungal strains. This study indicates the potential of these compounds in developing new antimicrobial agents (Patel et al., 2013).

Microwave-Assisted Synthesis and Molecular Docking

Ashok, D. et al. (2016) researched the microwave-assisted synthesis of novel compounds related to 4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol. They also conducted molecular docking studies for inhibition of the DNA gyrase enzyme, indicating potential applications in antimicrobial therapy (Ashok et al., 2016).

Quantum Chemical Calculations and Biological Activity

Another study by Viji, A. et al. (2020) analyzed the compound through quantum chemical methods and vibrational spectral techniques. Their focus was on the biological applications, including antimicrobial activity, and molecular docking to identify interaction with proteins. This study provides a deeper understanding of the biological applications and stability of the molecule (Viji et al., 2020).

Corrosion Inhibition

A study by Lgaz, H. et al. (2020) demonstrated the use of pyrazoline derivatives, related to the target compound, in enhancing mild steel resistance in hydrochloric acid, indicating potential applications in corrosion inhibition (Lgaz et al., 2020).

Mécanisme D'action

Orientations Futures

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials. If it has interesting chemical reactivity, it could be studied for use in chemical synthesis .

Propriétés

IUPAC Name |

4-chloro-2-[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-21-16-5-3-2-4-11(16)13-9-14(19-18-13)12-8-10(17)6-7-15(12)20/h2-9,20H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPSYSMSVZTOPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopropyl-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2688848.png)

![7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2688850.png)

![6-chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2688853.png)

![N-[(4-Prop-2-ynoxyphenyl)methyl]but-2-ynamide](/img/structure/B2688856.png)

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethynylphenyl)methyl]prop-2-enamide](/img/structure/B2688859.png)

![N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2688861.png)

![N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2688862.png)

![5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2688868.png)